![molecular formula C35H33N3O2 B5208558 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline, also known as DPQ, is a synthetic compound that belongs to the class of quinoline-based molecules. DPQ has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline acts as a selective inhibitor of DNA topoisomerases, which are enzymes that play a crucial role in DNA replication, transcription, and repair. This compound binds to the active site of DNA topoisomerases, preventing them from carrying out their normal function. This leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress-induced damage. This compound has also been shown to cause DNA damage and inhibit DNA repair processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has several advantages as a pharmacological tool for scientific research. It is a selective inhibitor of DNA topoisomerases, which allows researchers to study the specific role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations as well. It is not a clinically approved drug, and its safety and efficacy in humans are not well established. This compound also has low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its potential as a cancer treatment. This compound also has potential applications in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress-induced damage and may have neuroprotective properties. Finally, this compound may have applications in the study of DNA damage and repair processes, which are crucial for maintaining genomic stability and preventing cancer.
Synthesemethoden
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline can be synthesized using a multi-step process involving the reaction of 2-aminobenzophenone with ethyl 4-bromobenzoate, followed by reduction and condensation reactions. The final product is obtained by treating the intermediate compound with piperazine and then acylating it with diphenylmethyl chloride.
Wissenschaftliche Forschungsanwendungen
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been widely used in scientific research as a pharmacological tool to study various biological processes. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has also been used to study the role of DNA topoisomerases in DNA damage and repair processes.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O2/c1-2-40-29-19-17-26(18-20-29)33-25-31(30-15-9-10-16-32(30)36-33)35(39)38-23-21-37(22-24-38)34(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,25,34H,2,21-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALZTSZGRKPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
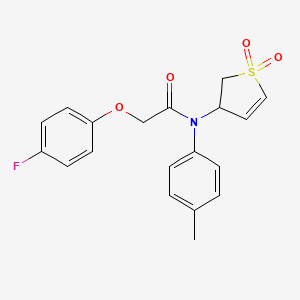
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
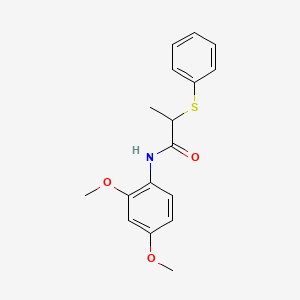

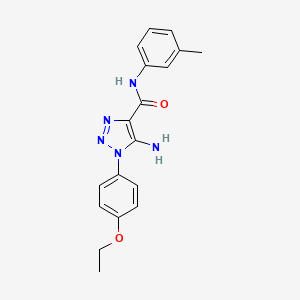
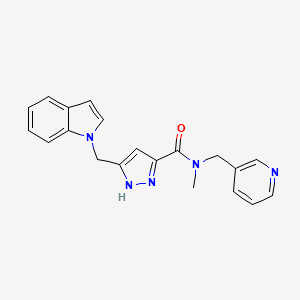
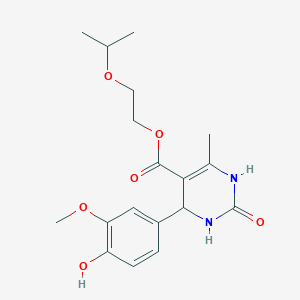
![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
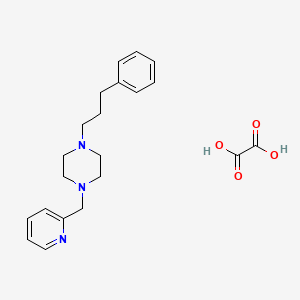
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
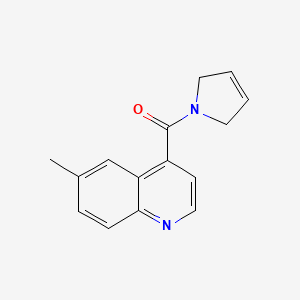
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)